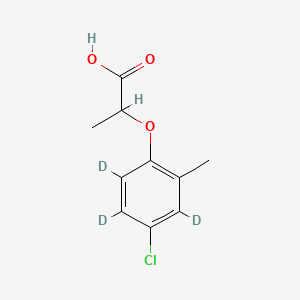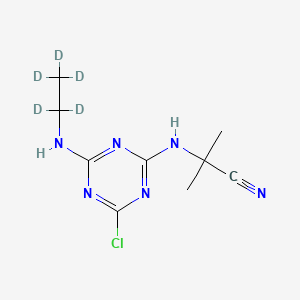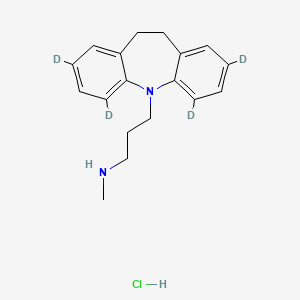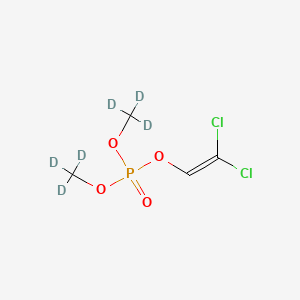
IBCXUHINDDQPEW-UHFFFAOYSA-K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IBCXUHINDDQPEW-UHFFFAOYSA-K is a complex organometallic compound. It consists of a rhodium ion coordinated with a thiolate ligand derived from 2,6,6-trimethylbicyclo(3.1.1)heptane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IBCXUHINDDQPEW-UHFFFAOYSA-K typically involves the reaction of rhodium salts with the thiolate ligand. One common method is to react rhodium(III) chloride with 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
IBCXUHINDDQPEW-UHFFFAOYSA-K can undergo various types of chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form sulfoxides or sulfones.
Reduction: The rhodium center can be reduced to lower oxidation states, altering the compound’s reactivity.
Substitution: Ligands can be substituted with other thiolates or different ligands, changing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand can yield sulfoxides or sulfones, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Applications De Recherche Scientifique
IBCXUHINDDQPEW-UHFFFAOYSA-K has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules and its potential anticancer properties
Mécanisme D'action
The mechanism by which IBCXUHINDDQPEW-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium ion with various ligands. This coordination can alter the electronic properties of the rhodium center, making it more reactive in catalytic processes. The thiolate ligand can also participate in redox reactions, further enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and potential interactions with biological molecules in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiolate: Similar in structure but with the thiolate ligand attached at a different position.
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol: The thiol form of the compound, which can be used as a precursor in synthesis.
Uniqueness
IBCXUHINDDQPEW-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and potentially useful in medicinal chemistry .
Propriétés
Numéro CAS |
100432-50-6 |
|---|---|
Formule moléculaire |
C30H51RhS3 |
Poids moléculaire |
610.823 |
Nom IUPAC |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-9(2)7-4-5-10(3,11)8(9)6-7;/h3*7-8,11H,4-6H2,1-3H3;/q;;;+3/p-3 |
Clé InChI |
IBCXUHINDDQPEW-UHFFFAOYSA-K |
SMILES |
CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














